3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Overview
Description
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropylmethoxy group at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde typically involves the following steps:
Alkylation: 3-Hydroxy-4-halogenated benzaldehyde is subjected to alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to yield 3-(Cyclopropylmethoxy)-4-halogenated benzaldehyde.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and purification steps such as recrystallization or chromatography are employed to isolate the desired product. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-4-hydroxybenzyl alcohol.
Substitution: 3-(Cyclopropylmethoxy)-4-alkoxybenzaldehyde derivatives.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) by modulating the TGF-β1/Smad signaling pathway. This inhibition reduces the expression of proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-difluoromethoxybenzaldehyde
- 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
- 3-(Cyclopropylmethoxy)-4-ethoxybenzaldehyde
Uniqueness
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is unique due to the presence of both a cyclopropylmethoxy group and a hydroxyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAZVBDTWHMFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744798 | |
Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25934-52-5 | |
Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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